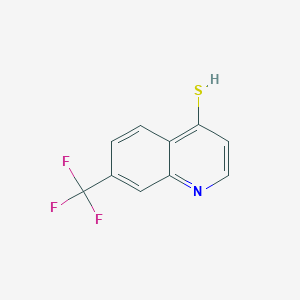

7-(trifluoromethyl)quinoline-4-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound with the identifier “7-(trifluoromethyl)quinoline-4-thiol” is known as zinc finger BED domain-containing protein 8 (ZBED8). This protein is encoded by the ZBED8 gene and is involved in various biological processes. Zinc finger proteins are characterized by the presence of zinc finger motifs, which are small protein structural motifs that can coordinate one or more zinc ions to help stabilize their folds. These proteins play crucial roles in DNA recognition, RNA packaging, transcriptional activation, regulation of apoptosis, protein folding, and assembly .

Méthodes De Préparation

The preparation of zinc finger BED domain-containing protein 8 involves recombinant DNA technology. This method includes the insertion of the ZBED8 gene into an expression vector, which is then introduced into a host cell (such as E. coli or yeast). The host cells are cultured under specific conditions to express the protein, which is then purified using techniques such as affinity chromatography. Industrial production methods for proteins like ZBED8 typically involve large-scale fermentation processes, followed by purification and quality control steps to ensure the protein’s integrity and functionality .

Analyse Des Réactions Chimiques

Thiol-Related Reactivity

The thiol group (-SH) at position 4 participates in characteristic sulfur-based reactions:

1.1 Oxidation Reactions

The thiol group oxidizes to form disulfide bonds under mild oxidative conditions (e.g., air/O₂ or I₂), critical for dimerization or polymer formation:

2C10H6F3NSO2C20H12F6N2S2+H2O

This reaction is reversible under reducing agents like dithiothreitol (DTT) .

1.2 Alkylation/Acylation

The thiol group reacts with alkyl halides or acyl chlorides to form thioethers or thioesters, enhancing stability for biological studies:

C10H6F3NS+R-X→C10H6F3NSR+HX

Common alkylating agents include methyl iodide or benzyl bromide .

Quinoline Ring Reactivity

The quinoline core undergoes electrophilic substitution, influenced by the electron-withdrawing trifluoromethyl group:

2.1 Nitration/Sulfonation

Directed by the trifluoromethyl group (-CF₃), electrophilic attacks occur at positions 5 or 8. Nitration with HNO₃/H₂SO₄ yields nitro derivatives, while sulfonation produces sulfonic acids .

2.2 Halogenation

Bromination or chlorination occurs under controlled conditions, favoring position 3 due to resonance effects from the thiol group.

Coordination Chemistry

The thiol/thione tautomerism (C-SH ↔ C=S) enables metal coordination. Studies suggest chelation with transition metals like Cu(II) or Pt(II), forming complexes with potential catalytic or therapeutic properties :

C10H6F3NS+Cu2+→[Cu(C10H5F3NS)]n2+

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Oxidation | O₂, I₂ | Disulfide dimer | Polymer precursors |

| Alkylation | CH₃I, K₂CO₃ | 4-(Methylthio)quinoline | Stabilized intermediates |

| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitro derivative | Bioactive compound synthesis |

| Metal Coordination | CuCl₂, ethanol, reflux | Cu(II)-thiolate complex | Catalysis/Medicinal chemistry |

Stability and Side Reactions

-

Hydrolysis : The thiol group resists hydrolysis under neutral conditions but degrades in strong acids/bases .

-

Thermal Decomposition : Decomposes above 307°C, releasing HF and sulfur oxides .

-

Light Sensitivity : Prolonged UV exposure accelerates oxidation to sulfonic acid derivatives .

Biological Interaction Pathways

The compound’s reactivity underpins its bioactivity:

Applications De Recherche Scientifique

Chemistry

7-(Trifluoromethyl)quinoline-4-thiol serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows chemists to explore new synthetic pathways and develop novel materials.

Biology

The compound has been used to investigate biological mechanisms, particularly in lipid metabolism. Notably, it has been employed in studies examining the generation of lipid-poor particles from high-density lipoprotein (HDL) induced by cholesteryl ester transfer protein (CETP) .

Case Study: CETP Mechanism

- Objective : To understand HDL remodeling.

- Findings : The compound was found to influence lipid transfer processes, highlighting its potential role in cardiovascular research.

Antimicrobial Activity

Recent studies indicate that quinoline derivatives exhibit broad-spectrum antimicrobial activity. This compound has shown effectiveness against various pathogens:

| Pathogen Tested | Activity Observed |

|---|---|

| Escherichia coli | Inhibition of growth at low concentrations |

| Staphylococcus aureus | Significant antibacterial effect |

Anticancer Activity

Research has demonstrated the anticancer potential of this compound, particularly its ability to inhibit tumor cell proliferation:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.0 | Induction of apoptosis via mitochondrial pathway |

| HeLa | 20.5 | Cell cycle arrest at G2/M phase |

The biological activity is attributed to the compound's ability to interact with specific molecular targets within cells, particularly through covalent bonding with reactive cysteine residues in proteins.

Industrial Applications

In the industrial context, this compound is utilized as a catalyst in various organic synthesis reactions. Its properties make it suitable for enhancing reaction rates and yields in chemical manufacturing processes.

Mécanisme D'action

The mechanism of action of zinc finger BED domain-containing protein 8 involves its ability to bind to specific DNA sequences through its zinc finger motifs. This binding can regulate the transcription of target genes by either activating or repressing their expression. The protein may also interact with other proteins and participate in signaling pathways that control various cellular processes. The molecular targets and pathways involved include transcription factors, co-regulators, and components of the chromatin remodeling machinery .

Comparaison Avec Des Composés Similaires

Zinc finger BED domain-containing protein 8 can be compared with other zinc finger proteins, such as:

Zinc finger protein 1 (ZNF1): Involved in transcriptional regulation and DNA binding.

Zinc finger protein 2 (ZNF2): Plays a role in RNA packaging and gene expression.

Zinc finger protein 3 (ZNF3): Functions in protein folding and assembly.

What sets ZBED8 apart is its specific BED domain, which is a unique type of zinc finger motif that distinguishes it from other zinc finger proteins. This domain allows ZBED8 to have distinct DNA-binding properties and regulatory functions .

Propriétés

IUPAC Name |

7-(trifluoromethyl)quinoline-4-thiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NS/c11-10(12,13)6-1-2-7-8(5-6)14-4-3-9(7)15/h1-5H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBWDEWRMEKXOFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1C(F)(F)F)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=CN=C2C=C1C(F)(F)F)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.